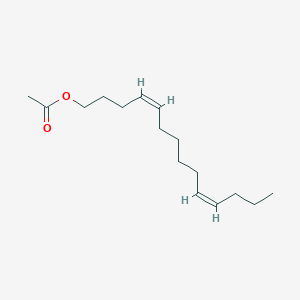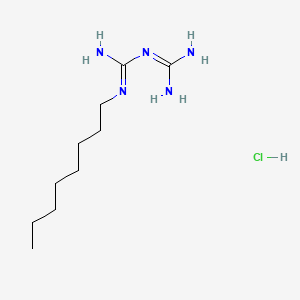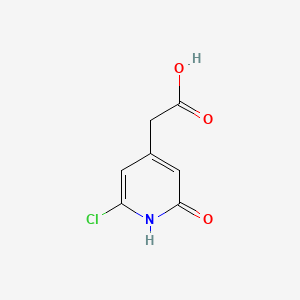
(2-Chloro-6-hydroxypyridin-4-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-6-hydroxypyridin-4-YL)acetic acid is an organic compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position, a hydroxyl group at the 6-position, and an acetic acid moiety at the 4-position. It is a derivative of pyridine and is used in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-hydroxypyridin-4-YL)acetic acid typically involves the functionalization of a pyridine ringThis can be achieved through a series of reactions involving intermediates such as pyridine N-oxides and Grignard reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and subsequent functionalization reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pH, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions: (2-Chloro-6-hydroxypyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 6-hydroxypyridin-4-YL acetic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include dechlorinated derivatives.
- Substitution products vary depending on the nucleophile used .
科学研究应用
(2-Chloro-6-hydroxypyridin-4-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of (2-Chloro-6-hydroxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets. The chloro and hydroxyl groups facilitate binding to active sites of enzymes or receptors, potentially inhibiting their activity. The acetic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability .
相似化合物的比较
2-Chloro-4-hydroxypyridine: Lacks the acetic acid moiety, making it less soluble in aqueous solutions.
6-Hydroxypyridin-4-YL acetic acid: Lacks the chloro group, potentially altering its reactivity and binding affinity.
2,6-Dichloropyridine: Contains two chloro groups, which may increase its reactivity but reduce its specificity
Uniqueness: (2-Chloro-6-hydroxypyridin-4-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H6ClNO3 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC 名称 |
2-(2-chloro-6-oxo-1H-pyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-5-1-4(3-7(11)12)2-6(10)9-5/h1-2H,3H2,(H,9,10)(H,11,12) |
InChI 键 |
YDRHJZDNVBEDEB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(NC1=O)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
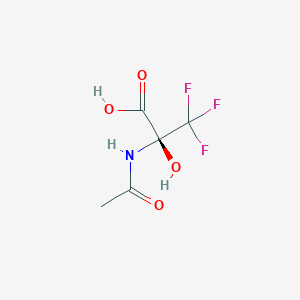
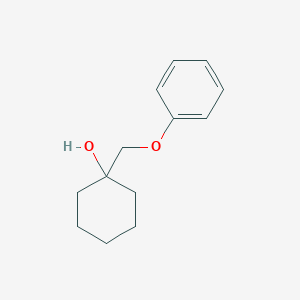

amino]butanedioic acid](/img/structure/B13445726.png)
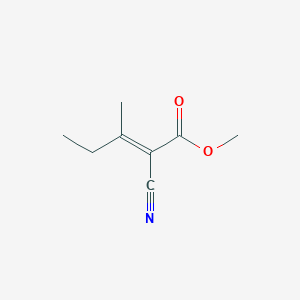
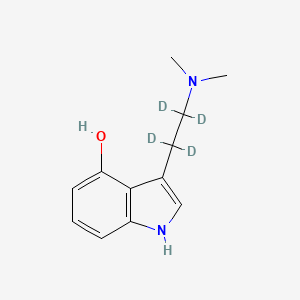
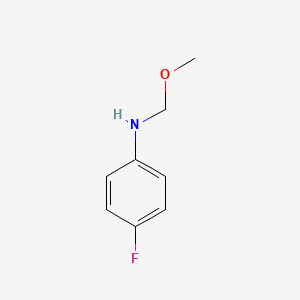
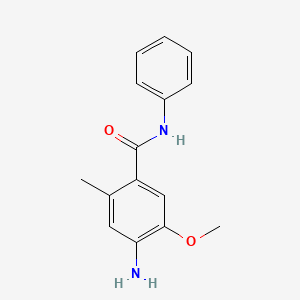
![(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B13445759.png)
